Ortho Evra is a transdermal contraceptive patch that delivers a combination of two hormones: norelgestromin and ethinyl estradiol. It is designed to prevent pregnancy by inhibiting ovulation, altering the cervical mucus to hinder sperm passage, and modifying the uterine lining to reduce the likelihood of implantation of a fertilized egg. Each patch contains 6 mg of norelgestromin and 0.75 mg of ethinyl estradiol, with a contact surface area of 20 cm². The patch is made up of three layers: a backing layer for structural support, a middle adhesive layer containing the active hormones, and a release liner that protects the adhesive until application .
These synthesis methods require careful control of reaction conditions to ensure high yields and purity of the final products .
The biological activity of Ortho Evra is characterized by its hormonal effects on the female reproductive system. Norelgestromin primarily functions as an antagonist to progesterone, while ethinyl estradiol serves as an estrogenic agent. Together, they effectively suppress ovulation and induce changes in cervical mucus and endometrial lining. The pharmacokinetic profile shows that serum concentrations of norelgestromin and ethinyl estradiol are maintained at therapeutic levels throughout the week-long wear period of the patch .
Ortho Evra is primarily used as a contraceptive method for preventing pregnancy. Its transdermal delivery system allows for consistent hormone levels without the need for daily oral administration. Additionally, it may be used for managing menstrual disorders and alleviating symptoms associated with hormonal fluctuations .
Interaction studies have shown that certain medications can affect the efficacy of Ortho Evra. Drugs that induce hepatic enzymes (such as some anticonvulsants and antibiotics) may reduce its effectiveness by increasing the metabolism of norelgestromin and ethinyl estradiol. Conversely, medications that inhibit these enzymes can lead to increased hormone levels, potentially raising the risk of side effects .
Ortho Evra shares similarities with several other hormonal contraceptives but has unique characteristics due to its transdermal delivery system.
Compound Name | Delivery Method | Active Ingredients | Unique Features |
---|---|---|---|
Ortho Evra | Transdermal | Norelgestromin, Ethinyl Estradiol | Patch form allows for weekly application |
NuvaRing | Vaginal | Etonogestrel, Ethinyl Estradiol | Inserted ring replaced monthly |
Combined Oral Contraceptives | Oral | Various combinations (e.g., Levonorgestrel + Ethinyl Estradiol) | Taken daily; subject to first-pass metabolism |
Depo-Provera | Injection | Medroxyprogesterone Acetate | Long-acting injectable; given every 3 months |
Implanon | Implant | Etonogestrel | Subdermal implant; effective for 3 years |
Ortho Evra's unique transdermal delivery system provides stable hormone levels without daily dosing, making it convenient for users who prefer not to take pills daily .